molecular formula C11H13BrN2O4 B13250110 5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid

5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13250110
M. Wt: 317.14 g/mol
InChI Key: IAGDCFYFDWBKSS-UHFFFAOYSA-N
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Description

5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position, a tert-butoxycarbonyl (BOC) protected amino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID typically involves multi-step organic reactions. One common method starts with the bromination of 2-amino-3-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (BOC-Cl) under basic conditions to form the BOC-protected intermediate. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the BOC-protected amino group allows for selective interactions, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, BOC-protected amino group, and carboxylic acid group makes it a versatile intermediate for various synthetic applications and a valuable tool in medicinal chemistry research .

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

IAGDCFYFDWBKSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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